molecular formula CH3AgO3S B1581209 Silver methanesulfonate CAS No. 2386-52-9

Silver methanesulfonate

Cat. No. B1581209
CAS RN: 2386-52-9
M. Wt: 202.97 g/mol
InChI Key: MLKQJVFHEUORBO-UHFFFAOYSA-M
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Description

Silver methanesulfonate, also known as Silver methylsulfonate or Methanesulfonic acid silver salt, is a compound with the linear formula AgSO3CH3 . It is used as a catalyst for heterocyclization reactions and in the synthesis of unsaturated ketones and esters . It comes as a colorless, slightly yellowish aqueous solution .


Molecular Structure Analysis

The molecular weight of Silver methanesulfonate is 202.97 . The linear formula is AgSO3CH3 . The number of electrons in each of Silver’s shells is 2, 8, 18, 18, 1 and its electron configuration is [Kr]4d 10 5s 1 .


Chemical Reactions Analysis

Silver methanesulfonate is used as a catalyst for heterocyclization reactions and in the synthesis of unsaturated ketones and esters . It is also used as a precursor to alkyl methanesulfonate derivatives, which are useful as alkylating agents for aromatic compounds .


Physical And Chemical Properties Analysis

Silver methanesulfonate is a solid at room temperature . It has a melting point of 252-256 °C (lit.) . It is hygroscopic in its concentrated form . The concentration of Silver methanesulfonate in solution is 517 g/l minimum (275gr silver per liter) .

Scientific Research Applications

Catalyst for Heterocyclization Reactions

  • Application : Silver methanesulfonate is used as a catalyst for heterocyclization reactions .
  • Results : The use of silver methanesulfonate as a catalyst can enhance the efficiency of heterocyclization reactions, leading to higher yields of the desired heterocyclic compounds .

Synthesis of Unsaturated Ketones and Esters

  • Application : Silver methanesulfonate is used in the synthesis of α,β-unsaturated ketones and esters .
  • Method : It is used in CO2-mediated rearrangement of propargyl alcohols for the synthesis of α,β-unsaturated ketones and esters .
  • Results : The use of silver methanesulfonate in these reactions can lead to the efficient synthesis of α,β-unsaturated ketones and esters .

Precursor to Alkyl Methanesulfonate Derivatives

  • Application : Silver methanesulfonate is used as a precursor to alkyl methanesulfonate derivatives .
  • Results : These derivatives are useful as alkylating agents for aromatic compounds .

Electroplating

  • Application : Methanesulfonic acid, which is related to silver methanesulfonate, is used in electroplating .
  • Results : The metal ions in the solution are reduced and deposited on the object, giving it a thin, durable, and attractive coating .

Alkylating Agent for Aromatic Compounds

  • Application : Silver methanesulfonate can be used as a precursor to alkyl methanesulfonate derivatives, which are useful as alkylating agents for aromatic compounds .
  • Results : These derivatives are useful as alkylating agents for aromatic compounds .

Leaching Agent for Metals

  • Application : Methanesulfonic acid, which is related to silver methanesulfonate, is used as a leaching agent for metals .
  • Method : In this application, methanesulfonic acid is used to dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) .
  • Results : This makes methanesulfonic acid an interesting leaching agent for metals from primary and secondary sources .

Safety And Hazards

Silver methanesulfonate is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed . Personal protective equipment/face protection should be worn when handling this compound. It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

silver;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O3S.Ag/c1-5(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKQJVFHEUORBO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3AgO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75-75-2 (Parent)
Record name Methanesulfonic acid, silver(1+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60883836
Record name Methanesulfonic acid, silver(1+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silver methanesulfonate

CAS RN

2386-52-9
Record name Methanesulfonic acid, silver(1+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, silver(1+) salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonic acid, silver(1+) salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silver methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.455
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
181
Citations
C Pettinari, J Ngoune, A Marinelli, BW Skelton… - Inorganica Chimica …, 2009 - Elsevier
… Silver methanesulfonate is photostable and commercially available, showing no air sensitivity, and employed as a standard for silver CP/MAS experiments [1]. Some reports have …
Number of citations: 16 www.sciencedirect.com
YV Kokunov, YE Gorbunova… - Russian Journal of …, 2009 - Springer
… The purpose of the present work is to synthesize the coordination polymer based on silver methanesulfonate and tetramethylpyrazine [Ag2(Me4-Pyz)(CH3SO3)2] · 2H2O (I) and to study …
Number of citations: 4 link.springer.com
GH Penner, W Li - Solid State Nuclear Magnetic Resonance, 2003 - Elsevier
… This is also true for silver methanesulfonate and the other silver salts we have investigated. In a later review Sebald hints at the possible interference between sample spinning and CP …
Number of citations: 14 www.sciencedirect.com
J Hopf, A Weigelt, H Bombach, M Stelter, A Charitos - Materials, 2021 - mdpi.com
… For example, the maximum aqueous solubility of silver-methanesulfonate at 22 C is 713 g/L, which corresponds to about 400 g/L Ag + [5]. Furthermore, it provides advantageous …
Number of citations: 1 www.mdpi.com
HH Anderson - Inorganic Chemistry, 1964 - ACS Publications
Seven new dialkvltin bis (alkanesulfonates) and one new trialkyltm methanesulfonate result from one of thefollowing preparative methods: best, from excess alkanesulfonic acid and a …
Number of citations: 20 pubs.acs.org
YV Kokunov, YE Gorbunova, VV Kovalev - Russian Journal of Inorganic …, 2010 - Springer
… [100] vector of double chains associ ated with silver methanesulfonate dimers –Ag–Et2– Pyz–… Noteworthy is the similarity between the silver methanesulfonate dimers in I and the Ag car …
Number of citations: 5 link.springer.com
R Espinosa‐Leniz, E White - Organic mass spectrometry, 1987 - Wiley Online Library
… Many spectra of the mixture of silver methanesulfonate and silver trifluoromethanesulfonate were obtained in the course of this study. Figure 1 shows a composite spectrum obtained by …
GD Roberts, WV Edward - Organic Mass Spectrometry, 1981 - Wiley Online Library
… The FD spectra of silver methanesulfonate (28) and silver p-toluenesulfonate (29) show the clusters Ag, (O,SR),-, analogous to the carboxylates, but the size of the observable clusters is …
Number of citations: 23 onlinelibrary.wiley.com
N Rodriguez Rodriguez, B Onghena… - ACS Sustainable …, 2019 - ACS Publications
… Methanesulfonic acid was selected as the lixiviant because of the high solubility of lead and silver methanesulfonate salts. The direct leaching of the residue with methanesulfonic acid …
Number of citations: 30 pubs.acs.org
T Kondo, K Obata, T Takeuchi, S Masaki - Plating and surface finishing, 1998 - nmfrc.org
By T. Kondo, K. Obata, T. Takeuchi & S. Masaki electrodeposition could not be completely prevented. We found that the addition of triethanolamine as a secondary chelating agent, and …
Number of citations: 49 www.nmfrc.org

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